
Boc-Met-Leu-Phe-OH
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Boc-Met-Leu-Phe-OH is commonly used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides. The Boc (t-butyloxycarbonyl) protecting group is favored due to its stability during the synthesis process and ease of removal under acidic conditions.
- Synthesis Techniques : The use of this compound in SPPS facilitates the sequential addition of amino acids to a growing peptide chain. The compound can be coupled with other amino acids, such as Boc-Leu-OSu and Boc-Glu(O-cHex)-OH, to create complex peptide structures. For instance, a study demonstrated the successful coupling of Boc-Met-Leu-Glu(O-cHex)-Lys(2-Adoc)-Gln-Lys(2-Adoc)-OBzl through multiple reaction steps .
- Yield and Purity : Research indicates that employing this compound in peptide synthesis yields high-purity products, which are crucial for subsequent biological applications. The average recovery rates for synthesized peptides using this compound have been reported at approximately 90% .
This compound acts as an antagonist of FPR1, a receptor involved in neutrophil migration and immune response regulation. This interaction has significant implications for understanding inflammatory processes.
- Mechanism of Action : The compound reduces superoxide production induced by fMLF (N-formylmethionyl-leucyl-phenylalanine), a potent agonist of FPR1. By blocking this receptor, this compound can modulate neutrophil activity and potentially influence inflammatory responses .
- Research Implications : Studies have shown that inhibiting FPR1 with this compound can lead to decreased chemotaxis and reactive oxygen species (ROS) production in neutrophils. This property makes it a valuable tool for investigating the role of FPR1 in various diseases, including autoimmune disorders and chronic inflammation .
Biosensor Development
Recent advancements have explored the use of this compound in the development of peptide microarrays for biosensing applications.
- Surface Plasmon Resonance (SPR) : The integration of Boc-based peptides into SPR chips has been investigated for real-time monitoring of peptide-protein interactions. This method allows researchers to assess binding affinities and kinetics, providing insights into molecular interactions relevant to drug discovery and diagnostics .
- Functionalization Techniques : The functionalization of biosensor surfaces with this compound enhances sensitivity and specificity for detecting biomolecular interactions. Studies indicate that this approach can facilitate the development of personalized medicine applications by enabling the detection of specific peptide-antigen interactions .
Wirkmechanismus
Boc-MLF entfaltet seine Wirkungen, indem es an den Formylpeptidrezeptor 1 (FPR1) bindet und ihn hemmt. Dieser Rezeptor ist an der Aktivierung von Immunzellen, wie z. B. Neutrophilen, als Reaktion auf Formylpeptide beteiligt. Durch die Blockierung von FPR1 reduziert Boc-MLF die Produktion von Superoxid und anderen reaktiven Sauerstoffspezies, wodurch Entzündungsreaktionen und Immunzellsignalisierung moduliert werden .
Biochemische Analyse
Biochemical Properties
Boc-Met-Leu-Phe-OH interacts with the formyl peptide receptor (FPR), a G protein-coupled receptor found on the surface of cells . It acts as an antagonist, reducing the production of superoxide induced by fMLF, a synthetic tripeptide that mimics bacterial peptides . The IC50 value of this compound is 0.63 μM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it can inhibit the angiogenic activity of vascular endothelial growth factor-A (VEGF-A), a key regulator of angiogenesis . This inhibition is achieved by preventing the binding of VEGF-A to its receptor, VEGFR2 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the formyl peptide receptor (FPR). It acts as an antagonist, blocking the receptor and preventing the activation of downstream signaling pathways . This results in a reduction in superoxide production, which is often induced by fMLF .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Boc-MLF wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, ein Verfahren, das die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Die Synthese beginnt mit der Anbindung der ersten Aminosäure, Methionin, an ein festes Harz. Anschliessend werden die weiteren Aminosäuren, Leucin und Phenylalanin, unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) einzeln hinzugefügt. Die Boc-(tert-Butyloxycarbonyl)-Gruppe wird während der Synthese zum Schutz der Aminogruppe verwendet .
Industrielle Produktionsmethoden
Die industrielle Produktion von Boc-MLF folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in grösseren Massstäben. Häufig werden automatische Peptidsynthesizer eingesetzt, um Effizienz und Ausbeute zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen
Boc-MLF unterliegt hauptsächlich Hydrolyse- und Entschützungsreaktionen. Die Boc-Schutzgruppe kann unter sauren Bedingungen, wie z. B. bei Behandlung mit Trifluoressigsäure (TFA), entfernt werden, um das freie Peptid zu erhalten .
Häufige Reagenzien und Bedingungen
Hydrolyse: Boc-MLF kann unter Verwendung wässriger Säure oder Base hydrolysiert werden, um Peptidbindungen zu spalten.
Entschützung: Die Boc-Gruppe wird unter Verwendung von TFA entfernt, das die Schutzgruppe spaltet, ohne das Peptidrückgrat zu beeinträchtigen.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das durch die Entschützung von Boc-MLF gebildet wird, ist das freie Peptid Met-Leu-Phe-OH, das seine biologische Aktivität als FPR1-Antagonist behält .
Vergleich Mit ähnlichen Verbindungen
Boc-MLF wird oft mit anderen FPR1-Antagonisten wie Cyclosporin H und Boc-FLFLFL verglichen. Während all diese Verbindungen FPR1 hemmen, unterscheiden sie sich in ihrer Spezifität und Potenz:
Cyclosporin H: Ein potenter FPR1-Antagonist, der bei höheren Konzentrationen auch andere Rezeptoren beeinflusst.
Boc-MLF ist einzigartig in seiner spezifischen Hemmung von FPR1 bei niedrigen Konzentrationen, was es zu einem wertvollen Werkzeug für die Untersuchung von FPR1-vermittelten Prozessen ohne Off-Target-Effekte macht .
Biologische Aktivität
Boc-Met-Leu-Phe-OH, a tripeptide with significant biological implications, has garnered attention for its role in various physiological processes. This article delves into the synthesis, biological evaluation, and the underlying mechanisms of action associated with this compound.
Chemical Structure and Synthesis
This compound (CAS Number: 67247-12-5) is a Boc-protected tripeptide composed of three amino acids: Methionine (Met), Leucine (Leu), and Phenylalanine (Phe). The Boc (tert-butyloxycarbonyl) group serves as a protecting group in peptide synthesis, allowing for selective reactions at the amino acid residues.
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A common method includes:
- Attachment of the First Amino Acid : The Boc-protected Met is attached to a solid support resin.
- Coupling Subsequent Amino Acids : Leu and Phe are subsequently coupled using coupling reagents such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (1-hydroxybenzotriazole).
- Cleavage and Purification : After the desired sequence is assembled, the peptide is cleaved from the resin and purified, often via high-performance liquid chromatography (HPLC).
Biological Activity
The biological activity of this compound is primarily attributed to its interaction with specific receptors and its role in cellular signaling pathways. Here are key findings regarding its biological effects:
Chemotactic Properties
This compound has been shown to exhibit chemotactic activity, which is the movement of cells toward chemical stimuli. This property is primarily mediated through its interaction with N-formyl peptide receptors (FPRs), which are G protein-coupled receptors involved in immune responses.
- Chemotaxis Assay : Studies have demonstrated that this compound can stimulate chemotaxis in human neutrophils, although it may not surpass the activity of standard chemotactic peptides like N-formyl-Met-Leu-Phe (fMLF) .
Inflammatory Response
The compound has been implicated in modulating inflammatory responses. It induces the release of pro-inflammatory cytokines from immune cells, contributing to the body's defense mechanisms against pathogens.
- Cytokine Production : Research indicates that this compound can enhance the expression of cytokines such as TNF-α through NF-κB signaling pathways . This effect is particularly relevant in contexts involving bacterial infections where peptide-mediated signaling can amplify immune responses.
The mechanisms through which this compound exerts its biological effects involve several signaling pathways:
- Receptor Binding : The binding of this compound to FPRs initiates a cascade of intracellular signaling events.
- Calcium Signaling : Activation of phospholipase C leads to increased intracellular calcium levels, which are crucial for various cellular functions including chemotaxis and degranulation.
- MAPK Pathways : The compound activates mitogen-activated protein kinase (MAPK) pathways, particularly ERK1/2, which are essential for cell proliferation and differentiation .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Zebrafish Model : In vivo experiments using zebrafish demonstrated that treatment with this compound promotes osteogenesis, evidenced by increased expression of osteogenic markers such as Runx2 and enhanced skeletal development .
- Human Neutrophils : In vitro studies on human neutrophils showed that this compound stimulates superoxide production and lysozyme release, indicating its potential role in enhancing innate immune responses .
Comparative Biological Activity Table
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O6S/c1-16(2)14-19(22(30)27-20(23(31)32)15-17-10-8-7-9-11-17)26-21(29)18(12-13-35-6)28-24(33)34-25(3,4)5/h7-11,16,18-20H,12-15H2,1-6H3,(H,26,29)(H,27,30)(H,28,33)(H,31,32)/t18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXWOPENJVQKE-UFYCRDLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67247-12-5 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-methionyl-L-leucyl-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67247-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.